Acridine;terephthalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

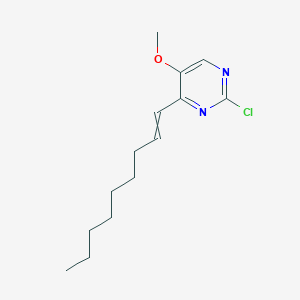

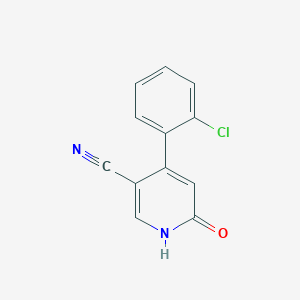

Acridine and terephthalic acid are two distinct compounds with significant roles in various scientific fields. Acridine is a nitrogen-containing heterocyclic compound known for its broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities . Terephthalic acid, on the other hand, is an aromatic dicarboxylic acid primarily used in the production of polyethylene terephthalate (PET) and other polyesters .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acridine can be synthesized through several methods, including the Ullmann synthesis, which involves condensing a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid such as sulfuric acid or hydrochloric acid . Another method involves the reaction of dimedone, 4-amino-N-[amino(imino)methyl]-benzenesulfonamide, and 4-cyano-benzaldehyde in the presence of sulfuric acid as a catalyst in water at room temperature .

Terephthalic acid is industrially produced through the oxidation of p-xylene using acetic acid as the solvent and compressed air as the oxidant. This process requires specialized reactors lined with titanium due to the corrosive nature of the bromine and acetic acid mixture .

Chemical Reactions Analysis

Acridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and copper-based salts . Major products formed from these reactions include acridone and various acridine derivatives, which exhibit significant biological activities .

Terephthalic acid primarily undergoes esterification reactions to form polyesters such as polyethylene terephthalate (PET). This reaction typically involves the use of catalysts like antimony trioxide or titanium dioxide .

Scientific Research Applications

Acridine and its derivatives have a wide range of applications in scientific research. They are used as dyes, fluorescent materials for visualization of biomolecules, and in laser technologies . In medicine, acridine derivatives are investigated for their anticancer, antimicrobial, and antiviral properties . They are also used as inhibitors of acetylcholinesterase, making them potential treatments for Alzheimer’s disease .

Terephthalic acid is primarily used in the production of PET, which is widely used in the manufacture of plastic bottles, fibers, and films . It is also used in the production of other polyesters and as a precursor for various chemical compounds .

Mechanism of Action

The mechanism of action of acridine involves DNA intercalation, which disrupts the normal function of DNA and related enzymes . This property makes acridine derivatives effective as anticancer agents, as they can inhibit the replication of cancer cells . Acridine derivatives also exhibit antimicrobial activity by targeting bacterial nucleic acids .

Comparison with Similar Compounds

Acridine is similar to other nitrogen-containing heterocycles such as quinoline and phenanthridine . acridine’s unique planar ring structure allows it to interact more effectively with DNA, making it a more potent DNA intercalator . Terephthalic acid is similar to other aromatic dicarboxylic acids such as isophthalic acid and phthalic acid . its symmetrical structure makes it more suitable for the production of high-performance polyesters .

Conclusion

Acridine and terephthalic acid are two compounds with significant scientific and industrial applications. Acridine’s unique properties make it a valuable compound in medicinal chemistry and materials science, while terephthalic acid’s role in the production of PET highlights its importance in the polymer industry. Further research into these compounds will continue to uncover new applications and improve existing processes.

Properties

CAS No. |

827348-12-9 |

|---|---|

Molecular Formula |

C34H24N2O4 |

Molecular Weight |

524.6 g/mol |

IUPAC Name |

acridine;terephthalic acid |

InChI |

InChI=1S/2C13H9N.C8H6O4/c2*1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;9-7(10)5-1-2-6(4-3-5)8(11)12/h2*1-9H;1-4H,(H,9,10)(H,11,12) |

InChI Key |

GJJVXCMUIHLNEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C1=CC(=CC=C1C(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14206538.png)

![2-{[(2,5-Dibromothiophen-3-yl)methoxy]methyl}oxirane](/img/structure/B14206545.png)

![[1,1'-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4'-pentyl-](/img/structure/B14206553.png)

![2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14206563.png)

![3-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B14206568.png)

![1-[(2S)-2-(2-Oxopropyl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14206575.png)

![4-(4-Morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B14206576.png)

![1,1'-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine](/img/structure/B14206595.png)